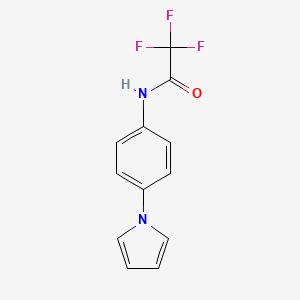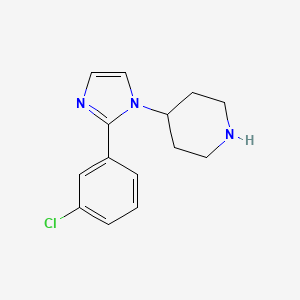![molecular formula C14H18N2O3 B15055890 5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole is a chemical compound with the molecular formula C14H18N2O3. It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential . This compound features a benzo[d]isoxazole core substituted with dimethoxy groups at positions 5 and 6, and a pyrrolidin-1-ylmethyl group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The dimethoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The pyrrolidin-1-ylmethyl group is then attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the pyrrolidin-1-ylmethyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 5,6-Dimethoxy-3-(morpholin-4-ylmethyl)benzo[d]isoxazole
- 5,6-Dimethoxy-3-(piperidin-1-ylmethyl)benzo[d]isoxazole
- 5,6-Dimethoxy-3-(azepan-1-ylmethyl)benzo[d]isoxazole
Uniqueness
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the pyrrolidin-1-ylmethyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Propriétés
Formule moléculaire |
C14H18N2O3 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
5,6-dimethoxy-3-(pyrrolidin-1-ylmethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H18N2O3/c1-17-13-7-10-11(9-16-5-3-4-6-16)15-19-12(10)8-14(13)18-2/h7-8H,3-6,9H2,1-2H3 |
Clé InChI |
NTQSJHXVIQJNSE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NO2)CN3CCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15055821.png)

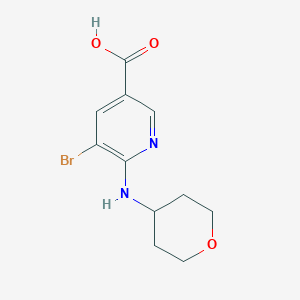

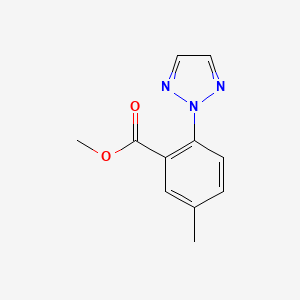

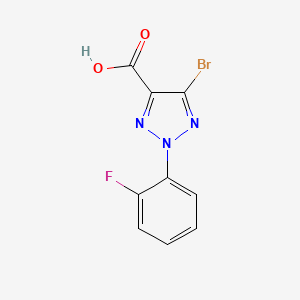
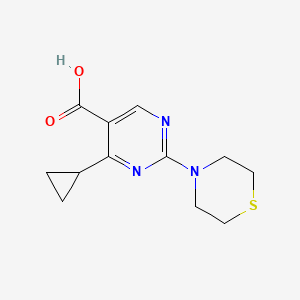
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
